3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.357. The purity is usually 95%.
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Scientific Research Applications
Nucleophile-catalyzed Additions and Protection Groups
The compound has been examined for its role in nucleophile-catalyzed additions to activated triple bonds, serving as a protective group for lactams, imides, and other heterocyclic moieties. This process is significant for the synthesis and protection of sensitive molecular structures in drug development and other chemical syntheses (Mola et al., 2013).
Synthesis of Heterocycles
It has been utilized in the synthesis of heterocycles, specifically in the creation of 3,4-dihydro-2H-pyrans through hetero-Diels-Alder reactions. This application highlights its utility in generating structurally complex and biologically significant molecules (Pałasz, 2005).
Molecular Structure and Conformations
Research has also focused on the structure and conformations of related monoacyl and diacyl compounds, contributing to the understanding of their chemical behavior and potential for further chemical modifications (Izydore et al., 1996).
Novel Synthetic Methodologies
The compound is involved in novel synthetic methodologies, like the conversion of potassium benzylpenicillinate into derivatives of azetidine-2,4-diones, indicating its potential in creating new chemical entities (Kaura & Stoodley, 1988).
Flash Vacuum Pyrolysis
Its derivatives have been subjected to flash vacuum pyrolysis to study the thermal behavior and potential for generating new molecular structures, further illustrating the compound's versatility in synthetic chemistry (Aitken & Thomas, 2002).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)12-6-4-11(5-7-12)15(21)18-8-13(9-18)19-14(20)10-23-16(19)22/h4-7,13H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEUIKSSMCUKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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